molecular formula C11H17BrF3NO2 B13328931 tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13328931
M. Wt: 332.16 g/mol
InChI Key: XBLBLVAIYXPQJB-SFYZADRCSA-N
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Description

tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with bromomethyl and trifluoromethyl groups The tert-butyl group attached to the nitrogen atom of the pyrrolidine ring provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the bromomethyl and trifluoromethyl groups. The tert-butyl group is then introduced via a tert-butylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals and biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying and optimizing the properties of potential drug candidates.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions. The bromomethyl and trifluoromethyl groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4R)-2-(chloromethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-2-(iodomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-2-(methyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which provides specific reactivity patterns not observed in its chloro, iodo, or methyl analogs. The trifluoromethyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17BrF3NO2

Molecular Weight

332.16 g/mol

IUPAC Name

tert-butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17BrF3NO2/c1-10(2,3)18-9(17)16-6-7(11(13,14)15)4-8(16)5-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

XBLBLVAIYXPQJB-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)C(F)(F)F

Origin of Product

United States

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